molecular formula C6H12ClF2NO B8104970 3,3-Difluoro-1-methylpiperidin-4-ol hydrochloride

3,3-Difluoro-1-methylpiperidin-4-ol hydrochloride

Cat. No.: B8104970
M. Wt: 187.61 g/mol
InChI Key: YLJYAGLSSPAZHP-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-methylpiperidin-4-ol hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains two fluorine atoms and a hydroxyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-methylpiperidin-4-ol hydrochloride typically involves the fluorination of a piperidine derivative. One common method includes the reaction of 1-methylpiperidin-4-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-methylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a different functional group.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of 3,3-difluoro-1-methylpiperidin-4-one.

    Reduction: Formation of 3,3-difluoro-1-methylpiperidine.

    Substitution: Formation of 3,3-dihalo-1-methylpiperidin-4-ol derivatives.

Scientific Research Applications

3,3-Difluoro-1-methylpiperidin-4-ol hydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in fluorination reactions.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Employed in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-methylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator in biochemical pathways. The hydroxyl group can form hydrogen bonds with target molecules, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-1-methylpiperidine: Lacks the hydroxyl group, making it less polar and potentially less reactive.

    1-Methylpiperidin-4-ol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    3-Fluoro-1-methylpiperidin-4-ol: Contains only one fluorine atom, leading to different steric and electronic effects.

Uniqueness

3,3-Difluoro-1-methylpiperidin-4-ol hydrochloride is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical properties such as increased stability, reactivity, and binding affinity. These features make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3,3-difluoro-1-methylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c1-9-3-2-5(10)6(7,8)4-9;/h5,10H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJYAGLSSPAZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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